![molecular formula C9H13ClO B2648156 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride CAS No. 54057-58-8](/img/structure/B2648156.png)

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride

説明

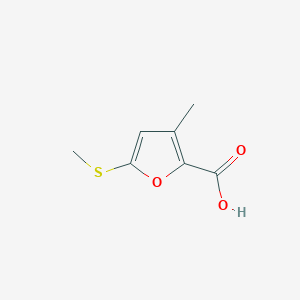

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is a chemical compound with the CAS Number: 54057-58-8 . It has a molecular weight of 172.65 . The IUPAC name for this compound is bicyclo [2.2.1]hept-2-ylacetyl chloride .

Molecular Structure Analysis

The InChI code for 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is 1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride has a molecular weight of 172.65 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.科学的研究の応用

Polymer Engineering and Science

A study by Zutty and Whitworth (1964) explored the copolymerization of bicyclo [2.2.1] hepta-2,5-diene with vinyl chloride, yielding copolymers that exhibited a significant increase in softening points with increased nortricyclene concentration. This process demonstrates the utility of the compound in creating high softening, easily processed vinyl resins, providing a novel mechanism for improving polymer properties (Zutty & Whitworth, 1964).

Tetrahedron

Anjum and Marco-Contelles (2005) discussed the PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates to produce bicyclo[4.1.0]heptane enol esters. This synthetic method offers a pathway to the ‘carane’ family of natural products, showcasing the compound's role in facilitating complex chemical transformations and producing functionally diverse bicyclic structures (Anjum & Marco-Contelles, 2005).

Organometallics

Hines, Eason, and Siebert (2017) provided insights into gold(III)-catalyzed cycloisomerization processes that efficiently form the bicyclo[4.1.0]heptane substructure. Their research on the Ohloff–Rautenstrauch rearrangement highlights the potential for precise regio- and stereocontrolled synthesis of complex molecules, relevant for natural product synthesis and drug discovery efforts (Hines, Eason, & Siebert, 2017).

Tetrahedron

Dauben and Cargill (1961) studied the photochemical transformation of Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene, showing the ability to isomerize compounds under ultraviolet irradiation. This research underlines the potential of using light to induce significant structural changes in cyclic compounds, which could be applied in materials science and synthetic chemistry (Dauben & Cargill, 1961).

The Journal of Organic Chemistry

Armstrong, Bhonoah, and White (2009) explored the catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in organocatalytic aldol reactions, finding it more selective than its monocyclic analogue. This highlights the significance of the compound's structure on its catalytic efficiency and selectivity, demonstrating its application in synthetic organic chemistry to achieve more efficient and selective reactions (Armstrong, Bhonoah, & White, 2009).

Safety and Hazards

The safety information for 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H319 . This suggests that the compound may cause serious eye irritation. Always handle chemicals with appropriate safety measures.

特性

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEBCUSJUMCJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)

![Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride](/img/structure/B2648079.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2648084.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)

amino]thiophene-2-carboxamide](/img/structure/B2648089.png)

![1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride](/img/structure/B2648090.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B2648091.png)

![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)

![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)